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A2-MHC

Cat. No.: B1575476
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Description

Overview of Major Histocompatibility Complex Class I Molecules

Major Histocompatibility Complex (MHC) Class I molecules are cell surface receptors expressed on nearly all nucleated cells in the body, as well as on platelets rapidnovor.comjrc.ac.inwikipedia.orgnih.govum.es. Their primary function is to present endogenous peptides—fragments of proteins synthesized within the cell—to cytotoxic T lymphocytes (CTLs), also known as CD8+ T cells rapidnovor.comnih.govjrc.ac.inmicrobenotes.comwikipedia.orgnih.govum.es. This process is crucial for the immune system's ability to identify and eliminate cells infected by viruses or those expressing abnormal proteins, such as cancerous cells rapidnovor.comwikipedia.orgnih.govwikipedia.org.

MHC Class I molecules are heterodimers composed of two non-covalently linked polypeptide chains: a heavy α chain (approximately 44-47 kDa) and a smaller, invariant β2-microglobulin (β2m) light chain (12 kDa) nih.govmicrobenotes.comuoanbar.edu.iqwikipedia.orgum.eswikipedia.orgimmunopaedia.org.za. The α chain is encoded by HLA genes (HLA-A, -B, and -C in humans), while the β2m subunit is encoded by the B2M gene located on chromosome 15 nih.govnih.govwikipedia.orgwikipedia.orgimmunopaedia.org.za. The α chain consists of three extracellular domains (α1, α2, and α3), a transmembrane region, and a cytoplasmic tail nih.govmicrobenotes.comwikipedia.orgimmunopaedia.org.za. The α1 and α2 domains form a peptide-binding groove, which typically accommodates peptides 8-10 amino acids in length wikipedia.orgrapidnovor.comnih.govmicrobenotes.comuoanbar.edu.iqwikipedia.orgum.es. The α3 domain is highly conserved and interacts with the CD8 co-receptor on T cells nih.govuoanbar.edu.iqwikipedia.orgwikipedia.orggenecards.org.

The assembly of MHC Class I molecules involves the binding of peptides in the endoplasmic reticulum (ER) rapidnovor.comjrc.ac.inum.esimmunopaedia.org.za. Intracellular proteins are degraded into peptides by the proteasome, and these fragments are then transported into the ER by transporters associated with antigen processing (TAP1 and TAP2) um.esimmunopaedia.org.za. Once a peptide binds to the MHC Class I molecule, the complex stabilizes and is then transported to the cell surface for presentation rapidnovor.comjrc.ac.inmicrobenotes.comimmunopaedia.org.za.

Genomic Organization and Polymorphism of HLA-A Locus

The HLA gene complex, including the HLA-A locus, is situated on the short arm of chromosome 6 (6p21.3) and spans approximately 3.6 megabases (Mbp) of DNA wikipedia.orgbritannica.comnih.govnih.govwikipedia.orglovd.nl. This region is recognized as the most polymorphic gene cluster within the entire human genome wikipedia.orgbritannica.comnih.govnih.govimmunopaedia.org.zanih.gov. The HLA-A locus is one of the classical MHC Class I genes, alongside HLA-B and HLA-C, all of which encode the heavy α chain of MHC Class I molecules rapidnovor.comnih.govnih.govuoanbar.edu.iqwikipedia.org.

The high degree of polymorphism within the HLA genes, particularly at the HLA-A locus, is crucial for the adaptive immune system's ability to recognize a vast array of foreign antigens wikipedia.orgbritannica.comwikipedia.orgimmunopaedia.org.zanih.govfrontiersin.org. This genetic diversity ensures that a population can collectively respond to a wide range of pathogens, enhancing the likelihood that at least a subset of individuals will be resistant to a given foreign invader wikipedia.org. The polymorphism is primarily concentrated in the exons encoding the α1 and α2 domains of the heavy chain, which form the peptide-binding groove nih.govnih.govpnas.org. Variations in these domains directly influence the specific peptides that an HLA molecule can bind and present to T cells wikipedia.orgfrontiersin.orgresearchgate.netnih.gov.

HLA genes are inherited as a group, or haplotype, from each parent, and are co-dominantly expressed nih.govnih.gov. This inheritance pattern contributes to the unique set of MHC molecules in each individual, making it very rare for two unrelated individuals to have identical sets of MHC molecules britannica.comnih.gov. The extensive allelic variation at the HLA-A locus is a significant factor in tissue transplantation, as mismatched HLA antigens can lead to strong immune responses and graft rejection britannica.comnih.govwikipedia.orgnih.gov.

Global Distribution and Allelic Variants of HLA-A2

HLA-A2 is a serotype within the HLA-A group, encompassing numerous allelic variants that share common antigenic specificities chemeurope.comwikipedia.org. As of December 2013, over 450 different HLA-A02 proteins had been identified, highlighting the extensive diversity within this allele group wikipedia.org. HLA-A02 is globally common, making it one of the most frequent HLA Class I specificities studied researchgate.netchemeurope.comwikipedia.orgnih.govectrx.org.

However, the distribution of specific HLA-A2 allelic variants is uneven across different global populations researchgate.netnih.govresearchgate.net. HLA-A02:01 is the most prevalent HLA-A2 allele and is frequently used as a model for studying HLA-A2-restricted cytotoxic T lymphocyte (CTL) responses researchgate.netnih.govresearchgate.net. It is found at high frequencies in Northern Asia and North America, and is present in approximately 95% of HLA-A02 positive individuals in Caucasian populations researchgate.netchemeurope.comnih.gov.

In contrast, other HLA-A2 allelic variants are expressed at considerably high frequencies in Asian and African populations researchgate.netnih.govresearchgate.net. For instance, HLA-A02:03, A02:06, and A02:07 are predominant in various Asian populations, with A02:07 being particularly common in East Asia, Southeast Asia, and Northern India researchgate.netnih.govresearchgate.net. HLA-A02:02 is notably prevalent in African populations researchgate.netnih.gov. The table below illustrates the serotype recognition of some common HLA-A02 allele-group gene products:

Allele GroupSerotype Recognition (%)Sample Size (N)Geographic Prominence (Examples)
A02:01986315Northern Asia, North America, Caucasians researchgate.netchemeurope.comnih.gov
A02:0281859African populations researchgate.netnih.gov
A02:0364472Asian populations, Southern Asian populations researchgate.netchemeurope.comresearchgate.net
A02:0668636Asian populations researchgate.netchemeurope.comresearchgate.net
A*02:0780135East Asia, Southeast Asia, Northern India, Southern China researchgate.netchemeurope.com

Note: Serotyping for A02:03, A02:06, and A*02:07 can be borderline useful due to their diversity chemeurope.com.

The significant heterogeneity in the distribution of HLA-A*02 alleles and associated haplotypes across ethnic groups underscores the importance of understanding these differences for various applications, including disease association studies and vaccine development researchgate.netnih.govresearchgate.net.

Historical Context of HLA-A2 Structural Elucidation

The elucidation of the three-dimensional structure of HLA-A2 marked a monumental achievement in immunology, providing a fundamental basis for understanding T-cell recognition and antigen presentation um.esnih.gov. Pioneering crystallographic studies of MHC Class I molecules, led by researchers such as Pamela Bjorkman, Don Wiley, and Jack Strominger and their colleagues at Harvard University, culminated in the determination of the crystal structure of HLA-A2 in 1987 um.esnih.gov.

This seminal work, published in Nature, dramatically revealed how peptide antigens bind into the groove of the HLA-A2 molecule, offering a general model for peptide binding to all different HLA gene products nih.gov. The technique primarily employed for this breakthrough was X-ray diffraction (X-ray crystallography), which allowed for the visualization of the molecule at high resolution, initially at 3.5 Å and later refined to 2.6 Å rcsb.orgcaltech.edu. Subsequent refinements have provided even higher resolution structures, such as 1.85 Å and 1.5 Å for HLA-A*02:01 complexes frontiersin.orgrcsb.orgrcsb.org.

The structural insights gained from HLA-A2 were crucial for explaining the phenomenon of MHC restriction, first demonstrated by Zinkernagel and Doherty, where T-cell recognition of immune targets depends on the combination of the target and the T cells' MHC type nih.govnih.gov. This structural understanding has since been instrumental in advancing research into antigen processing, T-cell selection, and the development of immunotherapies and vaccines um.esfrontiersin.org.

Properties

sequence

FLTGIGIITV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Structural Biology of Hla A2

Overall Architecture of HLA-A2 Heavy Chain and Beta-2 Microglobulin Complex

The HLA-A2 molecule is a heterodimer composed of a polymorphic ~45 kDa heavy (α) chain and a non-covalently associated, invariant ~12 kDa light chain known as beta-2 microglobulin (β2m) thermofisher.comorigene.comuniprot.orgproteogenix.sciencenih.govuniprot.org. The heavy chain is a transmembrane glycoprotein, while β2m is a soluble protein uniprot.orgwikipedia.orggenecards.org. This heterodimer structure is essential for the proper folding, stability, and cell surface expression of the complex proteogenix.sciencenih.govfn-test.combindingdb.org.

The extracellular portion of the HLA-A2 heavy chain consists of three domains: α1, α2, and α3 thermofisher.comorigene.comuniprot.orgresearchgate.netuniprot.org. The β2m molecule associates primarily with the α3 domain genecards.orguniprot.orgrcsb.org. This association provides structural support and is crucial for the correct conformation of the peptide-binding groove formed by the α1 and α2 domains thermofisher.comgenecards.orgnih.govfn-test.com.

Alpha (α) Chain Domains: α1, α2, and α3

The heavy chain of HLA-A2 is organized into three extracellular domains, a transmembrane region, and a short cytoplasmic tail uniprot.orgresearchgate.net.

α1 Domain: Located at the N-terminus, the α1 domain (residues 1-90) is a key structural component of the peptide-binding cleft uniprot.orgresearchgate.netuniprot.org. It contributes one of the helices and part of the β-sheet floor that form the groove thermofisher.com.

α2 Domain: Following the α1 domain (residues 91-180), the α2 domain also participates in forming the peptide-binding cleft, contributing the second helix and the remaining portion of the β-sheet floor thermofisher.comuniprot.orgresearchgate.netuniprot.org. Polymorphisms within the α1 and α2 domains are largely responsible for the different peptide-binding specificities observed among different HLA alleles researchgate.net.

α3 Domain: The membrane-proximal α3 domain (residues 181-270) has an immunoglobulin-like fold and is highly conserved among MHC Class I molecules uniprot.orgresearchgate.net. This domain is critical for the interaction with the invariant β2m subunit and also serves as the binding site for the CD8 co-receptor on cytotoxic T cells uniprot.orguniprot.org.

A summary of the HLA-A2 heavy chain domains is presented in the table below:

DomainApproximate Residue Range (Human HLA-A)Structural Feature ContributionKey Interactions
α11-90Part of peptide-binding groove (helix, β-sheet)Peptide, TCR
α291-180Part of peptide-binding groove (helix, β-sheet)Peptide, TCR
α3181-270Immunoglobulin-like foldBeta-2 Microglobulin, CD8 co-receptor, LIR-1

Role of Beta-2 Microglobulin (β2m) in HLA-A2 Stability and Function

Beta-2 microglobulin (β2m) is an essential light chain component of the HLA-A2 complex, associating non-covalently with the heavy chain, primarily contacting the α3 domain thermofisher.comorigene.comproteogenix.sciencegenecards.orgfn-test.comrcsb.org. Despite being encoded by a gene outside the HLA locus proteogenix.science, β2m is indispensable for the proper folding, assembly, and cell surface expression of the MHC Class I heavy chain nih.govfn-test.combindingdb.org.

The association with β2m stabilizes the conformation of the heavy chain, particularly the peptide-binding groove formed by the α1 and α2 domains thermofisher.comgenecards.orgnih.gov. In the absence of β2m, the heavy chain is often unstable, improperly folded, and retained within the endoplasmic reticulum, leading to significantly reduced or absent surface expression of functional MHC Class I molecules proteogenix.sciencegenecards.orgfn-test.com. This highlights β2m's crucial role in maintaining the structural integrity required for peptide binding and subsequent presentation to T cells genecards.orgnih.gov. β2m itself has a structure resembling an immunoglobulin constant domain, composed of a β-sandwich domain stabilized by an intramolecular disulfide bridge fn-test.combindingdb.org.

Peptide-Binding Groove Configuration in HLA-A2

A defining feature of the HLA-A2 structure is the prominent peptide-binding groove located on the extracellular, membrane-distal surface of the molecule uniprot.orgwikipedia.orgrcsb.org. This groove is the site where processed peptide antigens, typically 8-10 amino acids in length, are bound and presented to T cell receptors uniprot.orgfn-test.com.

Formation by α1 and α2 Helices

The peptide-binding groove of HLA-A2 is formed by the juxtaposition of the α1 and α2 domains of the heavy chain thermofisher.comorigene.comuniprot.orggenecards.org. Specifically, the floor of the groove is constructed from an eight-stranded antiparallel β-sheet contributed by both the α1 and α2 domains, while the sides of the groove are formed by two α-helices, one from the α1 domain and one from the α2 domain thermofisher.com. This architecture creates a cleft capable of accommodating peptides, with the peptide backbone typically adopting an extended conformation within the groove.

Defined Binding Pockets within the HLA-A2 Groove

The peptide-binding groove is not a uniform cavity but contains several distinct pockets or sub-sites that interact with specific amino acid side chains of the bound peptide thermofisher.comnih.gov. These pockets, often designated A through F, are lined by polymorphic amino acid residues from the α1 and α2 domains, which dictate the peptide-binding specificity of a particular HLA-A2 allele thermofisher.com. The interaction between peptide side chains and residues lining these pockets, particularly at anchor positions within the peptide, is crucial for stable peptide binding.

For HLA-A2, key anchor positions in bound peptides typically involve interactions with the B and F pockets. The B pocket, for instance, often accommodates hydrophobic residues like leucine (B10760876) or methionine at peptide position 2, while the F pocket at the C-terminus of the peptide shows preference for residues like valine, leucine, isoleucine, or alanine. The composition and shape of these pockets, influenced by the polymorphic residues, determine the repertoire of peptides that can bind to a specific HLA-A2 allele thermofisher.com.

A simplified representation of key binding pockets in HLA-A2 is shown below:

PocketLocation within GrooveInteracting Peptide Residue Position (Typical for 9-mers)Preferred Amino Acid Characteristics (HLA-A2)
AN-terminusP1 (N-terminal amino group)Conserved interactions with peptide backbone
BNear N-terminusP2 (Anchor residue)Hydrophobic (e.g., L, M, I)
CCentralP3Variable
DCentralP4Variable
ECentralP5/P6Variable
FC-terminusPΩ (C-terminal anchor residue)Hydrophobic (e.g., V, L, I, A)

Note: Peptide anchor positions and pocket interactions can vary slightly depending on peptide length and sequence.

Structural Dynamics and Conformational Plasticity of HLA-A2

While often depicted as rigid structures, HLA-A2 molecules exhibit significant structural dynamics and conformational plasticity. These dynamic properties are crucial for various aspects of their function, including peptide loading, interaction with T cell receptors (TCRs), and potentially influencing immune recognition fn-test.comrcsb.org.

Molecular dynamics simulations and structural studies have revealed that the peptide-binding groove, particularly the α-helices, can undergo conformational changes upon peptide binding. These changes can involve expansion or subtle rearrangements of the helices to accommodate the peptide. The bound peptide itself can also exhibit flexibility and adopt different conformations within the groove, especially for longer peptides that may bulge out of the cleft.

Furthermore, interactions with TCRs can induce conformational changes in both the peptide and the HLA-A2 molecule, which may be important for the signaling cascade initiated in the T cell. These dynamic aspects highlight that the recognition of a peptide-MHC complex by a TCR is not merely a static lock-and-key interaction but involves an induced fit mechanism and dynamic adjustments at the interface. Studies on HLA-A2 variants and their interaction with CTLs have also indicated that subtle structural changes, particularly in the α2 domain, can significantly impact T cell recognition. The flexibility and dynamic nature of the HLA-A2 structure, along with the bound peptide, contribute to the complexity and fine-tuning of the immune response.

Ligand-Induced Conformational Changes in HLA-A2

The binding of antigenic peptides to the HLA-A2 molecule induces specific conformational changes that are essential for its function in immune recognition. The HLA-A2 molecule features a large groove formed by alpha-helices and beta-strands, which serves as the binding site for processed foreign antigens nih.govresearchgate.net. Upon peptide binding, the HLA-A2 α-helix can undergo an expansion of approximately 3.0 to 4.0 Å, facilitating the stable latching of the peptide within the binding groove sapub.org. This interaction can also lead to an arrest of correlated motion within the groove in a manner dependent on β2-microglobulin sapub.org.

Dynamics of Alpha Helices and Beta Sheets in HLA-A2

The fundamental architecture of HLA-A2, like other MHC class I molecules, consists of a heavy chain and a light chain (β2-microglobulin) thermofisher.com. The heavy chain comprises three extracellular domains: alpha-1 (α1), alpha-2 (α2), and alpha-3 (α3) thermofisher.com. The membrane-distal α1 and α2 domains together form the peptide-binding groove, which is characterized by an eight-antiparallel beta-strand platform topped by two alpha-helical regions nih.govresearchgate.netthermofisher.comrcsb.orgoup.com.

Molecular dynamics simulations have provided insights into the dynamic nature of these structural elements. In the absence of a bound peptide, the HLA-A2 domain exhibits greater conformational heterogeneity, particularly within the alpha-helices that border the peptide-binding cleft researchgate.net. This suggests a degree of flexibility that allows the molecule to accommodate diverse peptides. Upon peptide binding, the molecule generally adopts a more rigid structure oup.com. Water molecules within the binding groove are also implicated in maintaining the stability of the peptide-MHC interface and the correct orientation of critical residues, such as Arg-97 oup.com. The α2-helix itself is not entirely linear, featuring kinks that delineate three distinct alpha-helical subsegments nih.gov.

Comparative Structural Analysis of HLA-A2 Allelic Variants

HLA-A2 is one of the most prevalent and polymorphic MHC class I specificities in humans, with over 300 recorded allelic variants nih.govnih.gov. This extensive polymorphism contributes to the immune system's capacity to respond to a broad spectrum of antigenic peptides aai.org. Despite their diversity, many HLA alleles can be grouped into "supertypes" based on their overlapping peptide-binding specificities, with HLA-A2 being a well-defined supertype aai.orgnih.govrsc.org.

Minor differences in polymorphic residues between different HLA-A2 alleles can lead to substantial alterations at the MHC-peptide interface and induce conformational changes within the bound peptide, particularly in the p3-p8 region nih.govrcsb.org. This structural variability among allelic variants underlies functional differences in peptide binding and presentation, influencing T-cell responses nih.govsemanticscholar.orgresearchgate.net.

Polymorphic Residues and Their Influence on HLA-A2 Structure

The majority of polymorphic amino acids in HLA-A2 are concentrated within the peptide-binding groove, directly impacting its interaction with peptides researchgate.netrcsb.org. These polymorphic residues define allele-specific pockets within the groove, which in turn dictate the preference for particular "anchor" residues within the peptide motif aai.orguq.edu.au. For instance, HLA-A2.1 typically favors leucine or methionine at peptide position 2 (P2) and valine or leucine at the C-terminal position (P9) as anchor residues aai.org.

Specific polymorphic residues have been identified as having significant structural and functional implications:

Residues 147-157: Substitutions within this segment of the second heavy chain domain, particularly at positions 149, 152, and 156, are crucial for cytotoxic T lymphocyte (CTL) recognition nih.gov.

Residue 156: Located within the D-pocket of the binding groove, a substitution at this position (e.g., Leu to Trp) can directly affect the conformation of the bound peptide and, consequently, indirectly influence TCR recognition researchgate.net.

Residue 95: Situated at the base of the F-pocket, this residue is not in direct van der Waals contact with the peptide researchgate.net.

Residue 43: Located in a loop outside the immediate vicinity of the peptide or TCR, this position is unlikely to affect TCR recognition researchgate.net.

The preferences for anchor residues can vary even within the HLA-A2 supertype. For example, while leucine and methionine are preferred at P2 for A02:01, A02:02, and A02:03, valine and threonine are preferred for A68:02 rsc.org. This highlights how subtle amino acid changes can lead to distinct peptide-binding specificities.

Structural Distinctiveness of Common HLA-A2 Subtypes (e.g., A02:01, A02:03, A02:06, A02:07)

Among the numerous HLA-A2 allelic variants, HLA-A02:01 is the most prevalent globally and is extensively studied as a model for HLA-A2-restricted CTL responses nih.govsemanticscholar.orgresearchgate.net. However, other common subtypes, such as A02:03, A02:06, and A02:07, are expressed at high frequencies in specific ethnic populations, particularly in Asian and African populations nih.govrcsb.orgresearchgate.net.

Comparative structural analyses of these subtypes reveal distinct features that impact their peptide binding and T-cell recognition. For instance, crystal structures of HLA-A02:03, A02:06, and A02:07 in complex with the immunodominant hepatitis B core antigen 18-27 (HBcAg18-27) epitope demonstrated a hierarchy of thermostability and binding affinity: A02:06 > A02:07 > A02:01 > A*02:03 rcsb.org.

A notable polymorphic change is observed at amino acid position 9, where HLA-A02:06 has a phenylalanine to tyrosine substitution compared to A02:01 and A*02:07. This difference impacts peptide-binding pocket B, with increased hydrophobicity at positions 9 and 99 influencing susceptibility to certain conditions researchgate.net. These minor residue changes can induce significant alterations at the MHC-peptide interface and introduce conformational changes in the p3-p8 peptide region nih.govrcsb.org.

The functional implications of these structural differences are significant. For example, peptides restricted by HLA-A02:01 can bind to A02:02 but show weak binding to other alleles like A02:05, A02:14, and A*69:01, which possess different peptide motifs semanticscholar.org. This allelic variation can lead to differences in the ability of CTLs to recognize antigenic peptides, with some CTLs recognizing all subtypes capable of binding a specific peptide, while others are subtype-specific semanticscholar.org.

Table 1: Structural Characteristics of Key HLA-A2 Subtypes

HLA-A2 SubtypeKey Structural FeatureFunctional ImplicationRelevant Research Findings
A02:01 Most prevalent; serves as a model for HLA-A2 studies.Binds peptides with Leu/Met at P2 and Val/Leu at P9.Used as a reference for peptide binding and CTL responses. aai.orgnih.govsemanticscholar.orgresearchgate.net
A02:03 Exhibits lower thermostability and binding affinity with HBcAg18-27 compared to A02:06 and A02:07.Distinct peptide binding characteristics.Binding affinity hierarchy: A02:06 > A02:07 > A02:01 > A02:03 with HBcAg18-27. rcsb.org
A02:06 Polymorphism at position 9 (Phe to Tyr) compared to A02:01/A02:07.Influences peptide binding pocket B, potentially affecting hydrophobicity.Highest thermostability and binding affinity with HBcAg18-27 among tested subtypes. rcsb.orgresearchgate.net
A02:07 Shares some similarities with A*02:01 at position 9.Exhibits intermediate binding affinity with HBcAg18-27.Binding affinity hierarchy: A02:06 > A02:07 > A02:01 > A02:03 with HBcAg18-27. rcsb.orgresearchgate.net

Table 2: Polymorphic Residues and Their Locations in HLA-A2

Residue PositionLocation/PocketInfluence on HLA-A2 Structure/Function
9 Peptide binding pocket BPolymorphism (Phe to Tyr in A*02:06) affects peptide binding specificity. researchgate.net
43 Loop connecting sheetsUnlikely to directly affect TCR recognition as it's not near peptide or TCR. researchgate.net
95 F-pocket (base of groove)Not in direct van der Waals contact with the peptide. researchgate.net
149, 152, 156 Second heavy chain domain (147-157 segment)Critical for CTL recognition; substitutions here can alter peptide conformation and TCR interaction. nih.govresearchgate.net

Mechanisms of Peptide Binding and Presentation by Hla A2

Peptide Binding Motifs and Anchor Residues in HLA-A2

Peptides presented by HLA class I molecules, including HLA-A2, typically consist of 8 to 11 amino acid residues, with nonamers (9-amino acid peptides) being the most common length. nih.govaai.orgnih.govnih.gov The binding of these peptides to the HLA-A2 molecule is dictated by specific amino acid preferences at certain positions within the peptide sequence, known as peptide binding motifs. These motifs involve key "anchor" residues that interact with complementary pockets within the peptide-binding groove of the HLA-A2 molecule. aai.org

For HLA-A2, the primary anchor residues are predominantly found at position 2 (P2) and the C-terminal position, typically position 9 (P9) for nonamer peptides. aai.orgnih.govvaxon-biotech.eunih.govaai.org These anchor residues are crucial for high-affinity binding to the HLA-A2 molecule.

Position 2 (P2): The B pocket of the HLA-A2 binding groove preferentially accommodates hydrophobic amino acids at P2. Leucine (B10760876) (L) and Methionine (M) are the most favored residues at this position. aai.orgnih.govaai.org Substitution of the P2 anchor residue, for example, with Alanine, can prevent peptide/HLA-A2 interaction. vaxon-biotech.eu

Position 9 (P9): The F pocket at the C-terminus of the HLA-A2 binding groove interacts with the C-terminal residue of the peptide. Valine (V) and Leucine (L) are the preferred amino acids at P9 for HLA-A2-restricted peptides. aai.orgnih.govaai.org

These primary anchor residues are necessary for high-affinity binding, but they are not always sufficient on their own. nih.gov

Table 1: HLA-A2 Primary Anchor Residue Preferences

Peptide PositionPreferred Amino AcidsHLA-A2 Binding PocketRole in Binding
P2Leucine (L), Methionine (M)B pocketCritical for initial binding and stability aai.orgnih.govaai.org
P9 (C-terminus)Valine (V), Leucine (L)F pocketEssential for stable interaction aai.orgnih.govaai.org

Beyond the primary anchor residues, other positions within the peptide sequence can also significantly influence the binding affinity and stability of the peptide-HLA-A2 complex. These are often referred to as secondary anchor residues. Positions such as P1, P3, and P7 have been demonstrated to play prominent roles. nih.govnih.gov For instance, the residue at P3 can contribute to the stability of the interaction. nih.govaai.org

Primary Anchor Residues (e.g., P2, P9)

Endogenous Antigen Processing and HLA-A2 Loading Pathway

The presentation of endogenous antigens by HLA-A2 (and other MHC class I molecules) involves a well-defined pathway that begins in the cytosol and culminates in the display of peptide-HLA-A2 complexes on the cell surface. This pathway is crucial for alerting CD8+ T cells to intracellular threats like viral infections or cancerous transformations. immunology.orgwikipedia.org

The initial step in the endogenous antigen processing pathway is the degradation of intracellular proteins into smaller peptide fragments. microbenotes.comwikipedia.orgnih.govmdpi.comjove.combiorxiv.orgfrontiersin.org This process is primarily carried out by the proteasome, a large, multi-catalytic protein complex found in the cytoplasm and nucleus of eukaryotic cells. microbenotes.comnih.govmdpi.com Proteins targeted for degradation, such as misfolded proteins, defective ribosomal products (DRiPs), or viral proteins, are often tagged with ubiquitin, marking them for proteasomal degradation. microbenotes.comwikipedia.orgbiorxiv.org

The proteasome breaks down these ubiquitinated proteins into peptides, many of which are typically around nine amino acids long, making them suitable for binding within the peptide-binding cleft of MHC class I molecules. microbenotes.comwikipedia.org Specialized proteasomes, known as immunoproteasomes, can be induced by interferon-gamma (IFN-γ) and exhibit subtle differences in cleavage specificity, potentially optimizing peptide production for antigen presentation. nih.govresearchgate.net

Following proteasomal degradation in the cytosol, the generated peptides must be transported into the lumen of the endoplasmic reticulum (ER) where MHC class I molecules are assembled. immunology.orgwikipedia.orgjove.comfrontiersin.orgnih.gov This critical translocation step is mediated by the Transporter Associated with Antigen Processing (TAP). nih.govnih.govwikipedia.orgpnas.orgfrontiersin.org

TAP is a heterodimeric ATP-binding cassette (ABC) transporter complex composed of two subunits, TAP1 and TAP2, each containing a hydrophobic region and an ATP-binding region. wikipedia.org TAP delivers cytosolic peptides into the ER lumen, where they can then bind to nascent MHC class I molecules. nih.govwikipedia.org While TAP can translocate peptides ranging from 8 to 16 residues, it shows optimal efficiency for peptides between 8 to 12 amino acids in length, which aligns with the typical length of MHC class I-binding peptides. nih.govwikipedia.org Peptide binding to TAP is an ATP-independent event, followed by a slow isomerization of the TAP complex, and ATP hydrolysis drives the translocation process. wikipedia.org

Within the ER, the assembly of MHC class I molecules and their loading with peptides is facilitated by a complex network of chaperone proteins. This macromolecular complex is known as the peptide-loading complex (PLC). immunology.orgwikipedia.orgfrontiersin.orgpnas.org

Tapasin: A key component of the PLC, tapasin (TAP-associated protein) acts as a bridge between MHC class I molecules and TAP. immunology.orgwikipedia.orgfrontiersin.orgnih.gov Tapasin plays a crucial role in enhancing peptide loading onto MHC class I molecules, including HLA-A2. pnas.orgox.ac.ukpnas.org It facilitates the physical association of peptide-receptive MHC class I molecules with TAP, thereby promoting efficient capture of peptides, especially when peptide supply is limited. ox.ac.uk Tapasin also functions as a peptide editor, optimizing the repertoire of peptides loaded onto MHC class I molecules by retaining suboptimally loaded complexes and promoting the binding of higher-affinity peptides. pnas.orgnih.gov In the absence of tapasin, cell surface expression of most HLA class I allotypes is significantly reduced, and the presented peptide repertoire can differ. nih.govox.ac.uk

Other Chaperones: Other chaperones are also involved in the initial folding and assembly of MHC class I molecules. Calnexin stabilizes the MHC class I heavy chain prior to its association with β2-microglobulin. immunology.org Calreticulin and ERp57 are also part of the PLC, assisting in the folding and disulfide bond formation of the MHC class I heavy chain. immunology.orgfrontiersin.org These chaperones ensure that MHC class I molecules are in a peptide-receptive conformation, ready to bind peptides transported by TAP, before the stable peptide-MHC class I complex is released from the ER for transport to the cell surface. immunology.orgpnas.org

Table 2: Key Components of the HLA-A2 Loading Pathway

Transporter Associated with Antigen Processing (TAP) and Peptide Translocation

Peptide-HLA-A2 Complex Stability and Dissociation Kinetics

The stability of the peptide-HLA-A2 complex can be assessed by measuring the rate of dissociation of beta-2 microglobulin (β₂m), a light chain non-covalently associated with the HLA Class I heavy chain. The dissociation rate of β₂m is an accurate measure of the stability of the MHC Class I heterotrimer and is highly dependent on the bound peptide. Studies using techniques like real-time fluorescence resonance energy transfer (FRET) have investigated the kinetics of peptide binding and dissociation from HLA-A2. These studies indicate that peptide binding to the HLA-A2/β₂m heterodimer is a second-order process. Peptide dissociation from the ternary complex (HLA-A2 heavy chain, β₂m, and peptide) is typically a first-order reaction, and its rate can be influenced by temperature. The stability of the heavy chain/β₂m heterodimer significantly increases upon peptide binding, likely due to conformational changes in the heavy chain. The lability of the "empty" HLA-A2/β₂m heterodimer and the tendency of the free heavy chain to oligomerize may serve as a mechanism to control antigen presentation by limiting direct loading of exogenous peptides at the cell surface. Peptide sequence and length are critical factors determining the β₂m dissociation rate and thus the complex stability.

Immunopeptidome Analysis of HLA-A2

Immunopeptidome analysis involves the identification and characterization of the repertoire of peptides presented by MHC molecules on the cell surface. For HLA-A2, this is typically achieved through a combination of immunoprecipitation of peptide-HLA-A2 complexes from cells or tissues, followed by mass spectrometry (MS) analysis of the eluted peptides. This approach allows for the comprehensive profiling of the peptides presented by HLA-A2 in various biological contexts, such as in normal tissues, tumors, or infected cells.

T Cell Receptor Interactions with Hla A2 Peptide Complexes

Molecular Basis of TCR Recognition of Peptide-HLA-A2 Complexes

Structural studies have revealed that TCRs engage the peptide-MHC (pMHC) complex in a diagonal orientation, allowing the TCR's complementarity determining region (CDR) loops to interact with both the peptide and the helices of the MHC molecule nih.govnih.gov. Approximately two-thirds of the total surface area contacted by TCRs on class I MHC/peptide complexes is contributed by the MHC molecule itself aai.org.

TCR Complementarity Determining Region (CDR) Loop Interactions with Peptide and HLA-A2

The TCR interacts with the pMHC complex primarily through its six CDR loops (CDR1, CDR2, and CDR3 from both the alpha and beta chains) aai.orgaai.org. The CDR1 and CDR2 loops are germline-encoded, while the CDR3 loops exhibit higher sequence diversity due to somatic rearrangement aai.org. While germline-encoded CDRs often contact the peptide, peptide selectivity is primarily guided by direct interactions with the highly variable CDR3 loops nih.govaai.orgamegroups.org. The CDR1 and CDR2 loops generally form interactions with the HLA α1 and α2 helices nih.gov.

For instance, in the interaction between the A6 TCR and the Tax peptide presented by HLA-A2, the TCR contacts 15 amino acids on the HLA-A2 molecule, with six on the α1 helix and nine on the α2 helix nih.govaai.org. The CDR2 loops of the TCR Vα and Vβ chains are positioned over the α2 and α1 domains of the MHC molecule, respectively aai.org. A tyrosine at position 5 of the Tax peptide is bound in a deep pocket formed by the CDR3 loops of both the alpha and beta chains aai.org.

Studies have shown that TCRs can sense the first residue of the peptide through specific residues on HLA, such as Tryptophan-167 on HLA-A2, which acts as an adjustable gateway nih.govamegroups.org.

Conserved TCR Binding Mode and Orientational Variations on HLA-A2

TCRs typically bind to pMHC with a diagonal geometry over the center of the peptide nih.gov. This conserved binding mode allows the CDR loops to engage solvent-exposed residues on both the peptide and the HLA helices nih.gov. However, even with this general diagonal mode, there can be variations in the orientation and positioning of the TCR relative to the HLA-A2 molecule aai.orgnih.gov.

For example, comparison of different TCRs binding to HLA-A2/peptide complexes has shown variations in the tipping and rotation of the TCR Vα and Vβ domains aai.org. While a general binding mode is observed, the exact orientation can differ, leading to distinct contacts with the HLA-A2 surface aai.org. Human TCRs show an inherent compatibility with structural and chemical properties of MHC proteins, including a polymorphic, positively charged "hot-spot" region on the α1-helix of HLA-A*0201 nih.govpnas.org. The engagement of this hot-spot by negatively charged residues in TCR binding loops, particularly germline loops, is correlated with restricted positioning of TCRs over HLA-A2 nih.govpnas.org.

Despite the potential for variability, studies comparing TCR cross-reactivity on structurally diverse peptides presented by HLA-A2 suggest that similar amino acid contacts are made by the TCR with the HLA-A2 surface, indicating that the molecular flexibility of TCRs allows them to accommodate diverse ligands while retaining conserved interactions with the MHC molecule researchgate.net.

Role of CD8 Co-receptor in HLA-A2-Restricted T Cell Recognition

The CD8 co-receptor plays a crucial role in enhancing T cell function, particularly for CD8+ cytotoxic T lymphocytes (CTLs) that recognize peptides presented by MHC class I molecules like HLA-A2 aai.org. CD8 is typically expressed on cytotoxic T cells, which recognize class I restricted peptides aai.org.

While CD8 is generally required for optimal recognition of class I restricted antigens, including those presented by HLA-A2, some studies have shown that T cells expressing high-affinity HLA class I-restricted TCRs can be activated independently of the CD8 co-receptor aai.orgbmj.com. This CD8-independent recognition can allow effector functions to be elicited even in CD4+ T helper cells expressing such TCRs bmj.com. However, for complete recognition of HLA-A2-restricted specificity, the interaction of CD8 with HLA class I is typically essential pnas.org.

Immunogenicity and T Cell Response Determinants for HLA-A2-Presented Peptides

The immunogenicity of a peptide presented by HLA-A2, and the subsequent T cell response, is influenced by a combination of factors related to the peptide itself, the HLA-A2 molecule, and the dynamics of their interaction.

Peptide and HLA-A2 Structural Features Influencing Immunogenicity

The ability of a peptide to bind to HLA-A2 is a prerequisite for immunogenicity oup.com. Peptide binding to MHC class I molecules is achieved through specific "anchor" residues within the peptide that interact with pockets in the MHC binding groove oup.com. For HLA-A*02:01, the well-characterized binding motif involves specific anchor residues aai.orgresearchgate.net.

Once a peptide is bound to HLA-A2, immunogenicity is thought to be determined by the identities of exposed peptide residues that form the primary epitope for TCR interactions oup.com. Structural features of the peptide-HLA-A2 complex that influence TCR and peptide binding energies are important determinants of immunogenicity frontiersin.org. Studies using structural modeling and analysis have identified features that correlate with immunogenicity, such as the enrichment of hydrophobicity in immunogenic peptides frontiersin.org.

Specific amino acid residues on the HLA-A2 molecule also play a critical role in TCR interaction and thus influence immunogenicity. For instance, residues like Arginine 65, Lysine 66, and Alanine 69 on the α1 helix of HLA-A2 have been shown to provide critical foci for MHC interaction for many HLA-A2-restricted TCRs aai.orgresearchgate.net. Lysine 66, in particular, has been extensively studied, and mutations at this position can disrupt recognition by a large percentage of T cell clones researchgate.net.

Molecular Fluctuations and Dynamics in HLA-A2-Peptide Immunogenicity

Beyond static structural features, the dynamic behavior and molecular fluctuations of the peptide-HLA-A2 complex can also influence immunogenicity oup.comresearchgate.net. Molecular dynamics simulations have revealed that time-dependent molecular fluctuations and anchor position dynamics outside the MHC binding groove can be determinants of immunogenicity oup.com. These studies suggest that mutations in a peptide can have a "delocalized" effect on the peptide-HLA interaction, modulating the intensity of interactions of other amino acids in the peptide with the HLA molecule biorxiv.orgmdpi.com.

The stability of the peptide-HLA-A2 complex is also associated with immunogenicity researchgate.netbiorxiv.orgmdpi.com. Molecular dynamics simulations have indicated that the stability of peptide-HLA complexes correlates with their immunogenicity for CD8+ T cells biorxiv.orgmdpi.com. For example, an immunogenic neoantigen was observed to remain bound at both ends to the HLA-A2 molecule in simulations, unlike a non-immunogenic counterpart biorxiv.orgmdpi.com. Furthermore, the position of specific residues within the peptide, such as position 1, can have a significant role in stabilizing the complex researchgate.netbiorxiv.orgmdpi.com.

Molecular simulation techniques are increasingly being used to study the relationship between the stability of peptide-HLA complexes and their immunogenicity, providing insights beyond what can be gained from simple sequence analysis researchgate.netbiorxiv.orgmdpi.com. These dynamic aspects contribute to the complex molecular mechanisms underlying peptide recognition and immunogenicity oup.com.

Allorecognition of HLA-A2

Allorecognition, the recognition of foreign MHC molecules in transplantation settings, is a major barrier to successful grafting. nih.govresearchgate.net HLA-A2 is a significant alloantigen, and its recognition by recipient T cells can lead to graft rejection. researchgate.netahajournals.orgnih.gov Allorecognition of donor MHC can occur through distinct pathways: direct, indirect, and semi-direct. frontiersin.orgresearchgate.netnih.govkcl.ac.uk

Direct Allorecognition Mechanisms Involving HLA-A2

Direct allorecognition involves the recognition of intact donor HLA-A2-peptide complexes presented on donor antigen-presenting cells (APCs) by recipient T cells. frontiersin.orgresearchgate.netnih.govkcl.ac.uk This pathway is characterized by a high frequency of alloreactive T cells compared to responses against conventional antigens. nih.govkcl.ac.uk The vigor of direct allorecognition is partly attributed to antigenic cross-reactivity. ahajournals.org Theories explaining the high precursor frequency and recognition of allo-MHC by self-restricted T cells include the "high determinant density" and "multiple binary complex" models, suggesting that alloreactive T cells recognize polymorphisms in allo-MHC or presented peptides within the MHC groove. nih.govkcl.ac.uk Both mechanisms likely contribute, with their relative importance depending on the structural differences between donor and recipient MHC molecules. nih.gov Studies involving HLA-A2 have shown that direct allorecognition can be highly peptide-specific, with TCRs focusing energetically on the presented antigen within a conserved MHC recognition surface. pnas.org

Indirect Allorecognition and the Role of HLA-A2-Derived Peptides

Indirect allorecognition occurs when recipient APCs process donor HLA-A2 molecules and present derived peptides in the context of self-MHC Class II molecules to recipient CD4+ T cells. frontiersin.orgnih.govnih.govuniversiteitleiden.nl This pathway is analogous to the recognition of conventional foreign antigens. nih.gov Peptides derived from polymorphic regions of donor HLA-A2 can serve as alloantigens in this pathway. frontiersin.org Studies using T cell clones with indirect allospecificity for HLA-A2 have identified specific HLA-A2-derived peptides, such as a peptide corresponding to amino acid residues 92 to 120, that can elicit a proliferative response. ahajournals.org Indirect allorecognition is thought to become more prominent over time after transplantation as donor APCs diminish. kcl.ac.ukuniversiteitleiden.nl

Cross-Reactivity and Specificity in Allo-HLA-A2 Recognition

Allorecognition of HLA-A2 can exhibit both cross-reactivity and specificity. While alloreactivity is often presumed to be relatively nonspecific, driven by recognition of exposed MHC polymorphisms or degenerate allopeptide recognition, studies have revealed instances of highly specific alloreactive T cells. pnas.orgpnas.org For example, some alloreactive TCRs demonstrate high specificity towards a particular peptide presented by allo-HLA-A2, with recognition critically dependent on features unique to both the allo-MHC and the peptide. pnas.org This suggests a cooperative interplay between the allo-MHC and the peptide in directing the specificity of allorecognition. pnas.org Cross-reactivity can also occur, where viral-specific memory T cells restricted by HLA-A2 cross-react with allogeneic HLA molecules. nih.govresearchgate.netresearchgate.net This phenomenon, known as heterologous immunity, can contribute to allosensitization and rejection. researchgate.net The specificity of allo-HLA cross-reactivity by viral-specific T cells is influenced by the specific viral peptide, the HLA restriction element, and the TCR Vβ usage. nih.gov

TCR Bias and Promiscuity in HLA-A2 Recognition

TCR recognition of peptide-MHC complexes, including those involving HLA-A2, can exhibit bias and, in some cases, promiscuity. Human αβ TCRs show an inherent compatibility with the structural and chemical properties of MHC proteins, contributing to an intrinsic MHC bias. pnas.orgnih.gov For HLA-A2, there is evidence that TCRs are enriched in the capacity to engage a polymorphic, positively charged "hot-spot" region on the α1-helix. pnas.orgnih.gov This engagement often involves negatively charged residues in TCR binding loops. pnas.orgnih.gov

Despite this bias, TCRs also possess structural adaptability to engage diverse ligands. pnas.orgnih.gov Some TCRs restricted by HLA-A2 have shown antigen promiscuity, where functional activity is preserved despite variations in the presented peptide. biorxiv.org However, other HLA-A2-restricted TCRs exhibit high peptide specificity. biorxiv.org The relationship between pMHC structural characteristics and the nature of the specific T cell repertoire is complex. aai.org While some studies suggest a correlation between naive T cell frequency and peptide solvent accessibility or mobility, a single structural parameter may not fully explain peptide antigenicity. aai.org Enhanced pMHC antigenicity has been associated with both biased TCR gene usage and peptide structural features that allow interactions with a broad range of TCR loops. aai.org The immunodominant T cell response to certain antigens presented by HLA-A2 can be characterized by a limited TCR repertoire diversity with strong bias in specific TCR gene segments, such as TRAV12. nih.gov

The interaction between TCRs and HLA-A2-peptide complexes is a dynamic process influenced by multiple factors, including the specific peptide sequence, polymorphic residues on HLA-A2, and the structural characteristics of the TCR itself. aai.org Critical amino acids on HLA-A2, such as K66 and Q155, located in the central portion of the peptide binding groove, have been identified as crucial for recognition by many HLA-A2-restricted TCRs, potentially by contacting both the peptide and the TCR. aai.org

Immunological and Cellular Roles of Hla A2

Role of HLA-A2 in CD8+ T Cell-Mediated Immune Surveillance

Human Leukocyte Antigen (HLA) class I molecules, including HLA-A2, play a critical role in the adaptive immune system by presenting intracellular peptide fragments to CD8+ cytotoxic T lymphocytes (CTLs). taconic.comnih.gov This process, known as immune surveillance, allows CD8+ T cells to detect and eliminate infected or malignant cells. taconic.compatsnap.com HLA-A2 is one of the most frequent HLA class I specificities and is extensively studied for its structural and functional characteristics in this context. researchgate.net

The interaction between the T-cell receptor (TCR) on CD8+ T cells and the peptide-MHC class I complex on the cell surface is essential for initiating an antigen-specific immune response. nih.govfrontiersin.org For HLA-A2, this involves presenting peptides, typically 9-11 amino acids in length, derived from endogenous proteins, including viral antigens or tumor-associated antigens. plos.orgthno.org Recognition of these peptide-HLA-A2 complexes by specific CD8+ T cells triggers their activation, leading to the lysis of the target cell and the secretion of cytokines like IFN-γ. aacrjournals.org

Studies have investigated the CD8+ T cell immune reactivity restricted by HLA-A2 in response to various pathogens, such as SARS-CoV-2. frontiersin.orgnih.gov Research has shown that mutant epitopes in variants like Omicron can lead to escape from antigen presentation and diminished CD8+ T cell immune responses. frontiersin.orgnih.gov However, conserved epitopes exist that may be important for vaccine development. frontiersin.orgnih.gov The magnitude of the CD8+ T cell response to specific HLA-A2-restricted epitopes can be assessed using techniques like tetramer staining and ELISPOT assays. aacrjournals.org

Impact of HLA-A2 Allelic Polymorphism on Immune Responses

The HLA system is characterized by high allelic polymorphism, which contributes to the diversity of peptide presentation within a population. taconic.comnih.govrupress.org HLA-A2 itself encompasses numerous allelic variants, with HLA-A*02:01 being the most prevalent globally and commonly used in research. researchgate.net However, other HLA-A2 allelic variants are expressed at considerable frequencies in different populations, such as those in Asia and Africa. researchgate.net

Amino acid polymorphisms among HLA-A2 allelic variants can significantly affect the presentation of antigenic peptides to CD8+ T lymphocytes. researchgate.net These variations in the peptide-binding groove influence the repertoire of peptides that can be bound and presented by each allele. nih.govrupress.org This differential peptide binding repertoire can lead to varying CTL responses among individuals with different HLA-A2 alleles. researchgate.net

Studies on HIV-1 have provided evidence of viral adaptation to HLA-restricted immune responses at a population level, highlighting the influence of HLA allelic polymorphism on shaping viral evolution. aidscience.org Polymorphisms in HIV-1 were frequently associated with particular host HLA class I alleles, and the degree of HLA-associated selection in viral sequence was found to be predictive of viral load. aidscience.org

Differences in HLA allele distribution among ethnic groups can also lead to different disease associations. researchgate.net For instance, while HLA-A*02 is common in both Caucasians and Chinese, the specific allelic variants and their frequencies differ, potentially influencing susceptibility or protection against certain diseases. researchgate.netmdpi.com

HLA-A2 in Antigen Presentation in Various Biological Contexts (excluding clinical trial outcomes)

HLA-A2's role in antigen presentation extends across various biological contexts, from responses to pathogens to the recognition of tumor antigens and associations with diseases. nih.gov

Mechanisms of Peptide Presentation in Pathogen Response Studies

The presentation of pathogen-derived peptides by HLA-A2 to CD8+ T cells is a crucial step in controlling infections. Following the degradation of intracellular pathogens (e.g., viruses) by the proteasome, resulting peptide fragments are transported into the endoplasmic reticulum (ER) by Transporters Associated with Antigen Processing (TAP). plos.org In the ER, these peptides can bind to newly synthesized HLA class I molecules, including HLA-A2, which are then transported to the cell surface. plos.org

However, alternative or TAP-independent pathways of antigen presentation also exist. Research has shown that some epitopes, such as a critical melanoma antigen, can be presented by HLA-A2 in a TAP-independent manner, requiring cytosolic processing by the proteasome and potentially involving endocytic recycling. aai.org

Studies on viruses like Chikungunya virus (CHIKV) using HLA-A0201-transgenic mice have identified novel human T cell epitopes presented by HLA-A0201, revealing that some epitopes are processed and presented via complex pathways involving proteases from different subcellular locations. plos.org Research on SARS-CoV-2 has also focused on identifying and characterizing HLA-A2-restricted CD8+ T cell epitopes from different viral proteins. frontiersin.orgfrontiersin.orgnih.gov These studies highlight how mutations in viral epitopes can impact antigen presentation and lead to immune evasion. frontiersin.orgnih.gov

HLA-A2 in Tumor Antigen Presentation Research

HLA-A2 is a key molecule in the presentation of tumor-associated antigens (TAAs) and tumor-specific antigens (TSAs) to tumor-infiltrating CD8+ T lymphocytes, making it a significant target in cancer immunotherapy research. thno.orgplos.org Tumor cells can express intracellular proteins that, upon processing, give rise to peptides presented on the cell surface by HLA-A2. nih.gov These peptide-HLA-A2 complexes can be recognized by tumor-reactive CD8+ T cells. aacrjournals.orgnih.gov

Research focuses on identifying and characterizing HLA-A2-restricted epitopes from various tumor antigens, such as MAGE-A3 in non-small cell lung cancer and WT1 in leukemias and solid tumors. thno.orgnih.gov Artificial antigen-presenting cells (aAPCs) presenting specific peptide-HLA-A2 complexes are used in vitro to stimulate and expand tumor-specific CTLs. thno.orgaacrjournals.org Studies aim to identify epitopes that can effectively induce the activation and cytotoxicity of CD8+ T cells against cancer cells. thno.org The stability and binding affinity of tumor peptides to HLA-A2 molecules are important factors influencing the effectiveness of antigen presentation and subsequent T cell responses. plos.orgthno.orgplos.org

Disease Association Studies (Mechanistic and Observational)

Associations between HLA alleles, including HLA-A2, and various diseases have been investigated through both mechanistic and observational studies. These associations can provide insights into the role of HLA-mediated immune responses in disease pathogenesis.

Observational studies have explored the frequency of HLA-A2 in patient populations compared to healthy controls to identify potential associations with disease susceptibility or protection. For example, a meta-analysis suggested a significantly increased frequency of HLA-A2 in individuals with vitiligo, indicating a potential association with susceptibility to this autoimmune disease. researchgate.net Antigen-specific T-cell reactivity to HLA-A2-restricted melanocyte epitopes has been detected in vitiligo patients. researchgate.netnih.gov

In contrast, studies on Hepatitis C virus (HCV) infection in certain populations have suggested a potential protective effect of HLA-A*02:01, where it was found to be less prevalent in individuals with chronic HCV infection compared to healthy controls. mdpi.com This might be attributed to its hypothesized efficiency in presenting viral epitopes, leading to a higher cytotoxic response of virus-specific CD8+ T cells. mdpi.com

Associations between HLA-A2 and nasopharyngeal carcinoma (NPC) have shown varying trends depending on the geographical area and ethnic background, with HLA-A2 sometimes associated with increased risk in high-incidence areas (particularly the HLA-A*0207 allele common in Chinese populations) and potentially exerting a protective effect in areas with intermediate and low prevalence. nih.gov

HLA-A2 has also been implicated in the context of neurodegenerative diseases like Alzheimer's disease (AD), with some studies suggesting its potential role in pathogenesis, though the mechanisms are still being investigated. nih.govmdpi.comindexcopernicus.com The involvement of HLA class I molecules in the central nervous system, particularly in presenting antigens to T lymphocytes, is an area of ongoing research in the context of neuroinflammation in AD. indexcopernicus.com

These studies, while observational in some cases, contribute to understanding how HLA-A2 polymorphism and its role in antigen presentation can influence the immune response to self or foreign antigens, thereby impacting disease susceptibility or progression.

Advanced Methodologies and Research Approaches in Hla A2 Studies

Structural Biology Techniques Applied to HLA-A2

Structural biology techniques are essential for visualizing the three-dimensional arrangement of HLA-A2 molecules, their bound peptides, and their complexes with TCRs. These methods reveal the molecular interfaces and conformational changes that govern recognition and signaling.

X-ray Crystallography of HLA-A2-Peptide-TCR Complexes

X-ray crystallography is a primary technique for determining the atomic structures of HLA-A2 in complex with peptides and TCRs. This method involves crystallizing the protein complex and then diffracting X-rays through the crystal to obtain electron density maps, from which the molecular structure can be built.

Molecular Dynamics Simulations for HLA-A2 Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. Applied to HLA-A2, MD simulations provide insights into the flexibility and conformational changes of the molecule and its bound peptide.

MD simulations can capture the dynamic behavior of peptides within the HLA-A2 binding groove. For example, simulations have shown that the conformational flexibility of a peptide within the groove can vary depending on its sequence, with some peptides exhibiting significant conformational diversity while others remain more rigid. nih.gov These simulations can also reveal the role of water molecules in stabilizing the peptide-MHC interface. oup.com MD simulations offer a rigorous approach to generating conformational ensembles of MHC-peptide complexes, allowing peptides to explore their presentation space in explicit solvent. oup.com Studies using extensive MD simulations have investigated the conformational behavior of HLA-A2 bound to different peptides and interacting with various TCRs, providing insights into the dynamics of these complexes and their potential correlation with T cell response. nih.gov Analysis of large MD trajectory ensembles has been used to model HLA-A2-peptide immunogenicity, revealing complex characteristics related to peptide presentation. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for HLA-A2 Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides information about the structure, dynamics, and interactions of molecules in solution. For HLA-A2, NMR can be used to study the flexibility of the protein and bound peptide, offering residue-specific details on molecular motions.

NMR relaxation techniques offer advantages in studying peptide dynamics in class I MHC binding grooves due to their ability to resolve residue-specific motions across various timescales without requiring exogenous labels. nih.gov NMR studies of peptides bound to HLA-A2 can help elucidate the extent to which dynamics contribute to observed conformational changes, such as those occurring upon TCR recognition. nih.gov While NMR studies of peptides in MHC binding grooves have been challenging due to the cost of labeled peptides, methods for generating isotopically labeled peptides have been developed to facilitate such studies. nih.gov NMR spectroscopy has also been used in combination with hydrogen/deuterium exchange to obtain residue-specific information about the stability of secondary structure elements in pMHC complexes. frontiersin.org Studies have shown that β2-microglobulin (β2m), a component of the HLA-A2 complex, loses flexibility upon TCR binding, and NMR spectroscopy has been used to compare the dynamics of free β2m and β2m as part of the pMHC complex. researchgate.net

Biochemical and Biophysical Approaches for HLA-A2-Peptide Binding

Biochemical and biophysical methods are employed to quantify the interaction between HLA-A2 and peptides, assessing binding affinity, kinetics, and complex stability. These approaches are crucial for understanding the rules of peptide presentation and identifying potential epitopes.

Peptide Binding Assays and Stability Measurements (e.g., β2m Dissociation, Refolding Assays)

Peptide binding assays and stability measurements are used to determine how well a peptide binds to HLA-A2 and how stable the resulting complex is. These assays often involve reconstituting HLA-A2 complexes with synthetic peptides and then measuring the stability of the complex under various conditions.

A common method to assess complex stability is by measuring the dissociation rate of β2m from the HLA-A2-peptide heterotrimer. researchgate.netresearchgate.net The half-life of β2m dissociation is considered an accurate measure of the stability of the MHC class I complex and is dependent on the bound peptide. researchgate.net Reconstitution of stable, soluble HLA-A2 complexes from inclusion bodies expressed in E. coli is a standard procedure for these assays. nih.govjove.com This involves refolding the HLA-A2 heavy chain and β2m in the presence of the peptide of interest. jove.com Peptide length and composition are critical factors influencing the β2m dissociation rate. researchgate.net Peptide exchange reactions can also be used to assess binding, where an exogenous peptide replaces a pre-bound peptide. researchgate.net Flow cytometry-based assays can measure peptide/HLA-A2 dissociation rates using antibodies to β2m or soluble TCRs. nih.gov Thermal stability measurements, such as differential scanning fluorimetry (DSF), can also correlate with dissociation rates and provide a high-throughput method for assessing complex stability. nih.govpnas.org

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to measure the binding kinetics and affinity between molecules in real-time. For HLA-A2, SPR is widely used to quantify the interaction between soluble pMHC complexes and TCRs or to study peptide binding to HLA-A2.

SPR allows for the determination of association and dissociation rates (kon and koff) and the equilibrium dissociation constant (Kd), which represents the binding affinity. nih.govpnas.orgresearchgate.net In SPR experiments, one binding partner (e.g., TCR or HLA-A2) is typically immobilized on a sensor chip, and the other partner is flowed over the surface. nih.govpnas.org SPR has been used extensively to measure the binding kinetics of various TCRs to HLA-A2 presenting different peptides, revealing a wide range of affinities. nih.govpnas.orgresearchgate.net Studies have used SPR to assess the impact of peptide modifications on TCR binding kinetics and thermodynamics. pnas.org While SPR is considered a "gold standard" for measuring TCR-pMHC affinity, it typically involves soluble proteins and measures binding in a three-dimensional (3D) environment, which may differ from the two-dimensional (2D) interactions occurring at the cell surface. upenn.edufrontiersin.org Nevertheless, SPR provides valuable quantitative data on the molecular interactions involving HLA-A2. researchgate.netupenn.edu

Conditional Ligand and Peptide Exchange Technologies for HLA-A2

Conditional ligand and peptide exchange technologies have revolutionized the study of peptide-MHC interactions, particularly for high-throughput applications like generating MHC multimers for detecting antigen-specific T cells. Traditionally, producing peptide-MHC complexes involved in vitro refolding of MHC heavy chains and beta-2 microglobulin in the presence of a specific peptide. This process is often time-consuming and requires optimization for each peptide. rupress.orgelifesciences.orgpnas.org

Conditional ligands, such as photocleavable peptides, are designed to bind to HLA-A2 (and other MHC molecules) and can be released upon exposure to a specific trigger, such as UV light. pnas.orgox.ac.ukresearchgate.netrcsb.orgresearchgate.net This process creates a peptide-receptive MHC molecule that can then be loaded with a peptide of interest. pnas.org UV-mediated peptide exchange allows for the rapid generation of multiple peptide-MHC complexes from a single batch of UV-sensitive peptide-bound MHC. researchgate.netnih.gov While effective, UV exposure can potentially affect MHC integrity or be unsuitable for certain applications like live cell staining due to limited penetration and potential heat transfer. rcsb.orgbiorxiv.org

More recent advancements include temperature-based peptide exchange, where conditional peptides form stable complexes at low temperatures but dissociate at elevated temperatures, allowing for straightforward peptide exchange. rupress.orgelifesciences.orgbiorxiv.org These technologies facilitate the high-throughput production of peptide-HLA-A2 multimers, essential tools for detecting and characterizing antigen-specific T cells by flow cytometry. rupress.orgelifesciences.orgpnas.orgox.ac.ukresearchgate.net

Immunopeptidomics and Antigen Discovery Techniques for HLA-A2

Immunopeptidomics is a powerful field that focuses on the comprehensive identification and characterization of peptides presented by MHC molecules on the cell surface. nih.govnih.govthermofisher.comfrontiersin.org This approach is crucial for discovering novel antigens, including those derived from tumors or pathogens, that are presented by HLA-A2 and can be recognized by T cells. nih.govnih.govfrontiersin.org

Mass Spectrometry-Based Identification of Naturally Processed HLA-A2 Ligands

Mass spectrometry (MS) is a core technology in immunopeptidomics for identifying naturally processed peptides presented by HLA-A2. nih.govnih.govthermofisher.comfrontiersin.orgresearchgate.netplos.orgasm.orgresearchgate.netaai.orgbiorxiv.org The process typically involves isolating MHC class I molecules with their bound peptides from cells or tissues using immunoprecipitation with HLA-A2-specific antibodies. thermofisher.comfrontiersin.orgresearchgate.netplos.org The bound peptides are then eluted from the HLA-A2 molecules and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.comfrontiersin.orgresearchgate.netplos.org

MS-based immunopeptidomics allows for the unbiased identification of the repertoire of peptides presented by HLA-A2 under various conditions, such as infection or malignancy. nih.govnih.govthermofisher.comfrontiersin.org This technique has been used to identify HLA-A2-restricted epitopes from various sources, including viruses and tumor-associated antigens. nih.govplos.orgasm.org Data analysis of the MS spectra against protein databases enables the identification and characterization of the presented peptides and their source proteins. thermofisher.comfrontiersin.org Different immunoprecipitation methods and data analysis pipelines can influence the identified peptide repertoire. frontiersin.org

Functional Immunological Assays for HLA-A2-Restricted Responses

Functional immunological assays are essential for evaluating the biological relevance of HLA-A2-restricted peptide presentation and the resulting T cell responses. These assays measure the ability of T cells to recognize and respond to specific peptide-HLA-A2 complexes.

T Cell Activation and Cytotoxicity Assays

T cell activation assays measure the cellular responses of T cells upon encountering their cognate antigen presented by HLA-A2. These responses can include proliferation, cytokine production (e.g., IFN-gamma), and expression of activation markers (e.g., CD69, CD137). nih.govfrontiersin.orgnih.govaacrjournals.orgfrontiersin.orgaai.orgfrontiersin.org Assays such as enzyme-linked immunosorbent spot (ELISpot) are commonly used to quantify cytokine-secreting T cells in response to peptide stimulation. nih.govaacrjournals.orgaai.orgaacrjournals.org

Cytotoxicity assays assess the ability of antigen-specific cytotoxic T lymphocytes (CTLs) to kill target cells presenting the relevant peptide-HLA-A2 complex. nih.govfrontiersin.orgaacrjournals.orgiedb.orgpnas.orgmdpi.comoncotarget.com The chromium-51 (B80572) (⁵¹Cr) release assay is a traditional method for measuring target cell lysis. nih.govoncotarget.com Newer methods include flow cytometry-based assays that detect target cell death or the expression of degranulation markers like CD107a on effector T cells. frontiersin.orgoncotarget.com These assays are crucial for confirming the immunogenicity of identified HLA-A2-restricted epitopes and evaluating the efficacy of potential immunotherapies. nih.govfrontiersin.orgmdpi.comoncotarget.com

Flow Cytometry for Antigen-Specific T Cell Detection (e.g., MHC Multimers)

Flow cytometry is a widely used technique for the identification, enumeration, and phenotypic characterization of antigen-specific T cells using peptide-MHC multimers. rupress.orgresearchgate.netpnas.orgmiltenyibiotec.comnih.gov MHC multimers, such as tetramers, pentamers, octamers, or dextramers, are soluble complexes of peptide-MHC molecules conjugated to a fluorescent label. researchgate.netpnas.orgmiltenyibiotec.comnih.gov These multimers bind to the T cell receptor (TCR) of T cells specific for the presented peptide-MHC complex, allowing their detection and sorting by flow cytometry. researchgate.netpnas.orgmiltenyibiotec.comnih.gov

HLA-A2 multimers loaded with specific peptides are invaluable tools for monitoring antigen-specific CD8+ T cell responses in various clinical and research settings, including tracking immune responses during infections, cancer, and after vaccination or immunotherapy. rupress.orgbiorxiv.orgresearchgate.netpnas.orgmiltenyibiotec.comnih.gov The development of combinatorial encoding strategies using differentially labeled multimers has enabled the simultaneous detection of multiple antigen-specific T cell populations in a single sample, increasing the throughput of T cell analysis. researchgate.netnih.gov

HLA-A2 Transgenic Mouse Models (e.g., HHD II mice)

HLA-A2 transgenic mouse models are valuable in vivo tools for studying HLA-A2-restricted immune responses and evaluating the immunogenicity of candidate antigens or vaccines in a more physiologically relevant setting than in vitro systems. nih.govcreative-biolabs.comaai.orgaacrjournals.orgplos.org These mice are genetically engineered to express human HLA-A2 molecules, often in the absence of or with modified murine MHC class I molecules, to ensure that T cell responses are primarily restricted by the human HLA-A2. nih.govcreative-biolabs.comaai.orgaacrjournals.orgplos.org

The HHD II mouse model, for example, expresses a chimeric MHC class I molecule consisting of the alpha1 and alpha2 domains of human HLA-A*0201 fused to the alpha3 domain of murine H-2Dᵇ, along with human beta-2 microglobulin, while being deficient in murine beta-2 microglobulin and H-2Dᵇ. nih.govcreative-biolabs.comaai.org This design ensures that CD8+ T cell responses are restricted by the human HLA-A2 molecule. nih.govcreative-biolabs.comaai.org These models are used to assess the in vivo immunogenicity of peptides, evaluate vaccine candidates, and study the mechanisms of HLA-A2-restricted immunity and tolerance. creative-biolabs.comaai.orgaacrjournals.org While useful, it is important to consider that the murine immune system and TCR repertoire are not identical to those in humans, which may influence the translatability of findings. creative-biolabs.comaai.org

Note: As clarified at the beginning of the article, HLA-A2 is a protein complex and not a chemical compound with a PubChem CID. Therefore, a table of compound names and PubChem CIDs is not applicable in this context.

Computational and Bioinformatic Prediction Methods for HLA-A2

Computational and bioinformatic methods are widely applied to predict peptide binding to MHC class I molecules, including HLA-A2. These methods aim to identify potential T-cell epitopes within protein sequences, significantly reducing the number of peptides that need to be experimentally tested. The development of these methods has been driven by the need for efficient and high-throughput approaches in rational epitope discovery and personalized medicine nih.govnih.govfrontiersin.orgresearchgate.net. Early approaches were limited by the availability of experimental data but have evolved significantly with larger datasets and more sophisticated algorithms nih.gov.

Various computational systems and online tools have been developed to predict peptide binding to HLA molecules, enabling large-scale screening of potential T-cell epitopes and immunological hotspots nih.gov. These tools are typically used as a primary screening step before experimental validation nih.gov.

Epitope Prediction Algorithms for HLA-A2 Restricted Peptides

Numerous algorithms have been developed specifically for predicting peptides that bind to HLA-A2, which are referred to as HLA-A2 restricted peptides. These algorithms utilize different computational models and data sources to assess the likelihood of a peptide binding to the HLA-A2 molecule. Examples of early models include the BIMAS model, which was trained on experimental data using linear regression nih.gov. More complex models such as artificial neural networks (ANNs), hidden Markov models (HMMs), and quantitative structure-affinity relationship (QSAR)-based regression models have also been employed nih.gov.

Other notable algorithms and programs used for HLA-A2 restricted epitope prediction include EpiMatrix, SYFPEITHI, Stabilized Matrix Method (SMM), NetMHC, NetMHCpan, IEDB (Immune Epitope Database), nHLAPred, and ProPred-I frontiersin.orgoup.comnih.goviedb.orgresearchgate.netakjournals.comtandfonline.comnih.gov. These tools often consider factors such as amino acid preferences at specific positions within the peptide (binding motifs), the length of the peptide (typically 8-11 amino acids for MHC class I), and experimental binding data oup.combiorxiv.org. Some methods utilize position-specific scoring matrices derived from known binders oup.com. To improve accuracy, some studies employ multiple predictive programs and analyze the results collectively tandfonline.com.

Prediction of Peptide-HLA-A2 Binding Affinity and Immunogenicity

Predicting the binding affinity of a peptide to HLA-A2 is a critical step in identifying potential epitopes, as high-affinity binding is generally required for efficient presentation to T cells nih.gov. Computational methods aim to quantify this interaction, providing a score or predicted affinity value. Quantitative matrices and other regression-based models are used to estimate binding affinity based on the peptide sequence oup.com.

Beyond simple binding affinity, predicting the immunogenicity of a peptide-HLA-A2 complex – its ability to elicit a T-cell response – is a more complex challenge. While high binding affinity is important, it doesn't always directly correlate with immunogenicity nih.gov. Factors beyond static binding affinity, such as the stability of the peptide-MHC complex, have been shown to be better predictors of CTL immunogenicity in some cases nih.gov. Datasets of peptide-MHC stability are being used to construct and benchmark predictors nih.gov.

Molecular dynamics simulations can also provide insights into the dynamic interaction between peptides and the HLA-A2 binding groove, which may influence immunogenicity oup.comresearchgate.netresearchgate.netoup.com. These simulations can reveal peptide-dependent motions and structural changes in the HLA-A2 molecule that are relevant for T-cell recognition oup.comresearchgate.netresearchgate.net. Computational approaches are increasingly attempting to incorporate these dynamic and structural features to improve predictions of both binding and immunogenicity oup.comresearchgate.netamegroups.org.

AI and Machine Learning Applications in HLA-A2 Research

Machine learning models, such as Artificial Neural Networks (ANNs), Hidden Markov Models (HMMs), and Support Vector Machines (SVMs), have been applied to predict HLA-peptide binding nih.govresearchgate.net. More recently, deep learning approaches have been utilized for neoantigen prediction, considering both HLA-peptide binding and potential immunogenicity frontiersin.org.

AI and ML are also being used to understand the molecular mechanisms underlying immunogenicity. By applying unsupervised and supervised AI to molecular dynamics simulations, researchers can identify subtle features and time-dependent molecular fluctuations that drive differences in immunogenicity between peptides binding to HLA-A2 oup.comresearchgate.net.

HLA Supertype Classification based on Structural Similarities

The concept of HLA supertypes groups different HLA alleles that have similar peptide binding specificities, meaning they tend to bind overlapping sets of peptides nih.govomixon.com. This classification simplifies the study of highly polymorphic HLA molecules and is useful for population-wide epitope discovery and vaccine design nih.govnih.gov. HLA-A2 is recognized as one of the major HLA class I supertypes nih.govnih.govomixon.com.

HLA supertypes have been defined using various criteria, including shared peptide-binding motifs, identification of cross-reacting peptides, and structural similarities between the MHC molecules nih.govomixon.com. Classification based on structural similarities focuses on the characteristics of the peptide-binding groove, particularly the pockets that accommodate peptide side chains biorxiv.orgomixon.comoup.comresearchgate.net.

Studies have shown that structural similarity between HLA alleles is highly correlated with their peptide binding specificity oup.comosti.gov. By clustering HLA molecules based on the structural features of their peptide-binding grooves, researchers can group alleles with similar functional properties oup.com. This structural-based classification complements methods based purely on sequence or peptide binding data and helps to define supertypes that are more likely to include functionally similar alleles oup.com. Different classification schemes exist, but the core concept of grouping HLA alleles with similar binding features into supertypes like HLA-A2 remains a valuable approach in immunoinformatics and epitope-based research omixon.com.

Future Directions and Emerging Research Perspectives on Hla A2

Elucidating the Full HLA-A2 Immunopeptidome under Diverse Physiological and Pathological Conditions

Understanding the complete set of peptides presented by HLA-A2 molecules, known as the immunopeptidome, is crucial for comprehending immune recognition. Future research will focus on comprehensively mapping the HLA-A2 immunopeptidome across a wide range of physiological states (e.g., different tissues, developmental stages) and pathological conditions (e.g., infections, autoimmune diseases, various cancers).

Technological advancements, particularly in mass spectrometry (MS)-based immunopeptidomics, are driving this effort biorxiv.org. These techniques allow for the identification and characterization of thousands of HLA-presented peptides from biological samples biorxiv.orgencyclopedia.pub. Studies are exploring how factors like pro-inflammatory cytokines, such as TNFα and IFNγ, can increase the diversity of the HLA Class I immunopeptidome by influencing the immunoproteasome encyclopedia.pubfrontiersin.org. For instance, research has shown that these cytokines can significantly increase the number of identifiable HLA Class I ligands in cell lines encyclopedia.pub.

Future studies will likely involve:

Analyzing immunopeptidomes from a broader spectrum of primary tissues and cell types under various stimuli and conditions.

Developing more sensitive MS techniques to identify lower-abundance peptides.

Utilizing advanced computational methods for improved peptide identification and prediction frontiersin.org.

This comprehensive mapping will provide valuable insights into how the presented peptide repertoire is shaped by cellular environment and disease, informing the development of antigen-specific therapies and vaccines biorxiv.orgencyclopedia.pub.

Advanced Understanding of HLA-A2-TCR Recognition Plasticity and Cross-Reactivity

The interaction between the HLA-A2-peptide complex (pMHC) and the T cell receptor (TCR) is a critical determinant of immune specificity. However, TCRs exhibit a degree of cross-reactivity, where a single TCR can recognize multiple pMHC complexes researchgate.netportlandpress.comnih.gov. Future research aims to gain a more advanced understanding of the molecular mechanisms underlying this plasticity and cross-reactivity in the context of HLA-A2.

Structural studies using techniques like X-ray crystallography have provided insights into the conformational changes in TCRs, peptides, and even the MHC molecule itself upon binding, contributing to cross-reactivity portlandpress.comnih.gov. For example, studies on the A6 TCR, which recognizes peptides presented by HLA-A2, have shown that recognition can involve cooperative conformational plasticity at the TCR/pMHC interface . This is not limited to simple molecular mimicry or shifts in TCR CDR loops but can involve complex molecular mechanisms occurring simultaneously .

Key areas of future investigation include:

Detailed structural and biophysical analyses of diverse HLA-A2-peptide-TCR interactions to delineate the structural basis of plasticity nih.gov.

Investigating how peptide modifications, such as haptenation, influence TCR cross-reactivity on HLA-A2 researchgate.net. Studies have shown that TCRs can accommodate structurally diverse ligands while maintaining conserved interactions with the HLA-A2 surface researchgate.net.

Developing predictive models to anticipate TCR cross-reactivity based on pMHC structure and dynamics nih.gov.

Exploring the prevalence and impact of cross-reactive HLA-A2-restricted T cells in various diseases, such as the cross-reactivity between HIV-1 and influenza epitopes presented by HLA-A2 researchgate.net.

Understanding this plasticity is vital for predicting off-target immune responses, designing safer immunotherapies, and developing vaccines that elicit broadly protective T cell responses.

Integration of Multi-Omics Data for Comprehensive HLA-A2 Functional Analysis

The function of HLA-A2 is influenced by a complex interplay of genetic, transcriptional, proteomic, and other cellular factors. Future research will increasingly integrate multi-omics data to gain a comprehensive understanding of HLA-A2 expression, peptide presentation, and its role in shaping the immune landscape.

Multi-omics approaches combine data from different biological layers (e.g., genomics, transcriptomics, proteomics, immunopeptidomics) to reveal their interrelationships and combined influence nih.govfrontlinegenomics.com. Integrating these datasets can provide a more holistic view of the biological mechanisms underlying disease and immune responses nih.gov.

Future directions in this area include:

Integrating genomic data (including HLA genotype), transcriptomic data (gene expression), and immunopeptidomic data to link genetic variations and gene expression patterns to the presented peptide repertoire of HLA-A2 nih.govtandfonline.com.

Combining proteomic data (protein abundance and modifications) with immunopeptidomic data to understand how protein processing and turnover influence peptide presentation by HLA-A2 frontiersin.org.

Utilizing advanced computational and machine learning approaches for the analysis and integration of large-scale multi-omics datasets frontiersin.orgnih.govfrontlinegenomics.comfrontiersin.org. These tools can help identify functional gene modules and pathways related to HLA-A2 function frontiersin.org.

Applying spatial multi-omics techniques to understand how HLA-A2 presentation varies within tissues and tumors and how this relates to the local immune microenvironment bmj.com.

This integrative approach will provide deeper insights into the regulatory networks controlling HLA-A2 function and its impact on immune surveillance and disease pathogenesis.

Development of Novel HLA-A2-Based Research Tools and Technologies

Advancements in studying HLA-A2 are closely tied to the development of innovative research tools and technologies. Future efforts will focus on creating more sophisticated tools to probe HLA-A2 interactions and function.

Key areas of development include:

Generating improved HLA-A2 transgenic mouse models that more accurately mimic human HLA expression and T cell responses aai.orgfu-berlin.deplos.org. These models are valuable for studying HLA-A2-restricted immune responses in vivo and for preclinical vaccine evaluation aai.orgplos.org.

Developing novel reagents and probes for detecting and characterizing HLA-A2-peptide complexes, such as TCR-like antibodies and soluble pMHC multimers with enhanced properties bmj.com.

Creating advanced microfluidic or single-cell technologies to analyze HLA-A2-TCR interactions at the single-cell level.

Developing sophisticated computational tools and algorithms for predicting HLA-A2 peptide binding, processing, and presentation with higher accuracy frontiersin.org.

These technological advancements will facilitate more detailed and high-throughput studies of HLA-A2, accelerating discoveries in basic immunology and translational research.

Exploring the Role of Non-Canonical HLA-A2 Presentations

Traditionally, the immunopeptidome was thought to consist primarily of peptides derived from the proteolytic degradation of canonical protein-coding sequences. However, it is now recognized that HLA molecules can also present peptides derived from non-canonical sources, such as non-coding RNAs (ncRNAs), alternative reading frames, and post-translational modifications frontiersin.orgbiorxiv.orgresearchgate.netresearchgate.net. Future research will focus on comprehensively exploring the landscape and significance of these non-canonical HLA-A2 presentations.

Studies are utilizing advanced mass spectrometry and proteogenomic approaches to identify these non-canonical MHC-associated peptides (ncMAPs) frontiersin.orgresearchgate.netresearchgate.net. Ribosome profiling (Ribo-Seq) is being used to identify actively translated regions within the transcriptome, including those from ncRNAs, which may encode immunogenic peptides frontiersin.org.

Future directions include:

Systematically identifying non-canonical peptides presented by HLA-A2 under various conditions, including in cancer and infectious diseases researchgate.netresearchgate.net.

Investigating the immunogenicity of these non-canonical peptides and their ability to elicit T cell responses frontiersin.orgnih.gov. Studies have shown that lengthy peptides presented by HLA-A2 can be recognized by T cells nih.gov.

Determining the mechanisms by which non-canonical peptides are generated and loaded onto HLA-A2 molecules.

Assessing the potential of non-canonical HLA-A2-presented peptides as targets for immunotherapy and vaccine development frontiersin.orgresearchgate.net.

Understanding non-canonical presentations will expand our view of the antigenic landscape recognized by the immune system and potentially uncover novel targets for therapeutic intervention.

Mechanistic Insights into Allele-Specific Disease Associations (excluding clinical outcomes)

Specific HLA alleles are associated with varying susceptibility or protection against a wide range of diseases, including autoimmune disorders, infectious diseases, and cancer tandfonline.comresearchgate.net. While clinical associations have been observed, future research will delve deeper into the underlying molecular and cellular mechanisms by which the HLA-A2 allele influences disease processes, excluding the direct analysis of clinical outcomes.

Research in this area focuses on:

Investigating how the peptide binding preferences of HLA-A2 shape the repertoire of presented self and non-self peptides, influencing T cell tolerance and activation frontiersin.orgresearchgate.net.

Studying the impact of HLA-A2 polymorphism on its expression level and stability, which can affect the density of pMHC complexes on the cell surface and thus modulate T cell recognition nih.gov.

Exploring how interactions between HLA-A2 and other immune receptors, such as KIR molecules on NK cells, contribute to disease pathogenesis researchgate.netkarger.com.

Analyzing how HLA-A2 influences the TCR repertoire development and selection in the thymus biorxiv.org.

Investigating the mechanisms by which pathogens or tumor cells may evade immune recognition by altering HLA-A2 expression or presentation tandfonline.comnih.gov.

Understanding these mechanisms at a molecular level is crucial for developing targeted therapies that modulate HLA-A2 function or overcome immune evasion strategies in the context of specific diseases.

Q & A

Q. Basic

  • Methodological Answer : Follow standardized protocols for MHC-peptide binding assays, including:
    • Controlled Variables : Temperature (e.g., 37°C for physiological relevance), pH, and incubation duration .
    • Data Validation : Use orthogonal methods (e.g., ELISA for affinity measurements and mass spectrometry for ligand identification) to confirm binding .
    • Reporting Standards : Document peptide purity (>95%), MHC allele source (e.g., recombinant this compound), and buffer composition in detail .
    • Example : For this compound, include negative controls (non-binding peptides) and replicate experiments to address variability .

How can contradictions between binding affinity data and eluted ligand profiles in this compound studies be resolved?

Q. Advanced

  • Methodological Answer :
    • Integrated Analysis : Combine binding affinity (IC50) and mass spectrometry (MS) data to account for post-translational modifications and antigen processing biases. Tools like NetMHCpan-4.1 explicitly model both data types, improving ligand prediction accuracy .
    • Statistical Reconciliation : Apply bootstrapping or Bayesian frameworks to quantify uncertainty when datasets conflict. For example, MS data may highlight peptides with low affinity but high abundance due to cellular processing .
    • Case Study : NetMHCpan-4.1 achieved 0.92 AUC for cancer neoantigens by integrating eluted ligand data, resolving discrepancies from affinity-only models .

What computational tools and parameters are critical for predicting this compound-restricted epitopes?

Q. Basic

  • Methodological Answer :
    • Tool Selection : Use allele-specific predictors like NetMHCpan-4.1, which includes this compound (HLA-A*02:01) in its training data. Input peptide sequences (8–11 residues) and select the appropriate MHC-I allele .
    • Key Metrics : Prioritize percentile ranks (<1% indicates strong binders) and binding scores (nM affinity). Validate predictions with in vitro assays for high-priority candidates .
    • Data Input : Ensure peptide sequences are in FASTA format and avoid non-canonical residues unless studying post-translationally modified epitopes .

How can researchers integrate structural biology with machine learning to improve this compound epitope prediction?

Q. Advanced

  • Methodological Answer :
    • Hybrid Workflows :

Molecular Dynamics (MD) Simulations : Model this compound-peptide complexes to identify critical binding motifs (e.g., anchor residues at positions 2 and 9) .

Feature Engineering : Use MD-derived metrics (e.g., solvent accessibility, hydrogen bonding) as input for neural networks in tools like NetMHCpan .

  • Validation : Cross-check computational predictions with crystallography data (e.g., PDB entries for this compound) to refine energy scoring functions .

What strategies address variability in this compound binding data across different laboratories?

Q. Advanced

  • Methodological Answer :
    • Interlaboratory Calibration : Share reference datasets (e.g., Immune Epitope Database) and use standardized reagents (e.g., NIAID MHC Tetramer Core Facility reagents) .
    • Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, adjusting for technical heterogeneity (e.g., differences in MHC purification protocols) .
    • Reporting : Adopt MIAME/MIBBI guidelines to detail experimental conditions, reducing ambiguity in cross-study comparisons .

How should novel this compound-binding peptides be prioritized for functional validation in T-cell assays?

Q. Basic

  • Methodological Answer :
    • Triaging Criteria :
  • Binding Strength : Select peptides with IC50 < 500 nM .
  • Conservation : Use tools like IEDB Conservation Analysis to identify peptides from pathogen genomes with low mutation rates .
    • Functional Testing : Use IFN-γ ELISPOT or flow cytometry with HLA-A2-transgenic mouse models to confirm immunogenicity .

What methodologies enhance the reliability of negative results in this compound binding studies?

Q. Advanced

  • Methodological Answer :
    • False-Negative Mitigation :
  • Sensitivity Controls : Spike experiments with low-abundance peptides to detect assay detection limits .
  • Multi-Allelic Cross-Checks : Test peptides against other MHC-I alleles (e.g., HLA-B*07:02) to rule out allele-specific artifacts .
    • Data Transparency : Publish raw binding curves and MS spectra in repositories like PRIDE or PeptideAtlas to enable reanalysis .

How can researchers formulate hypothesis-driven questions for this compound studies using FINER criteria?

Q. Basic

  • Methodological Answer :
    • FINER Framework :
  • Feasible : Ensure access to this compound tetramers or recombinant proteins for validation .
  • Novel : Focus on understudied epitopes (e.g., from non-coding viral regions) .
  • Ethical : Adhere to IRB protocols when using human samples (e.g., PBMCs from HLA-A2+ donors) .
  • Relevant : Align with vaccine development goals (e.g., COVID-19 T-cell epitope discovery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.